Comparative Cytotoxicity in MCF-7 Breast Cancer Cells: 4-Methyl Schiff Base vs. Capsaicin
The target compound (4-methyl Schiff base) exhibits growth-suppressive activity approximately two-fold higher than the parent natural product capsaicin against the MCF-7 human breast adenocarcinoma cell line. In a 48 h MTT assay, the IC50 of the benzenesulfonamide Schiff base analog was ~32 µM, compared to ~53 µM for capsaicin under identical conditions [1]. This represents a 1.66-fold potency improvement, attributable to the bioisosteric replacement of the amide bond with a sulfonamide–imine scaffold and the introduction of the 4-methyl substituent on the phenyl ring.
| Evidence Dimension | Cytotoxicity (IC50, MCF-7 breast cancer, 48 h MTT assay) |
|---|---|
| Target Compound Data | IC50 ~ 32 µM |
| Comparator Or Baseline | Capsaicin: IC50 ~ 53 µM |
| Quantified Difference | ~1.66-fold more potent (lower IC50 = higher potency) |
| Conditions | MCF-7 human breast adenocarcinoma cells; MTT assay; 48 h exposure |
Why This Matters
Demonstrates that the sulfonamide Schiff base scaffold confers significantly enhanced antiproliferative activity over the natural lead compound in a clinically relevant breast cancer cell line, supporting its selection as a more potent starting point for anticancer lead optimization.
- [1] Anticancer Activity of Region B Capsaicin Analogs. Journal of Medicinal Chemistry (ACS Publications); Table 4 reports compound 11 (IC50 ~ 32 µM) vs. capsaicin (IC50 ~ 53 µM) in MCF-7 cells over 48 h. View Source
